molecular formula C12H14ClN3O4 B7831094 Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate

Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B7831094
M. Wt: 299.71 g/mol
InChI Key: DOIBYFLOQWSKBE-UHFFFAOYSA-N
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Description

Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and nitro group on the pyridine ring, along with an ethyl ester of proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of proline with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by esterification under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitro and chloro groups on the pyridine ring can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of receptor activity. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(5-fluoro-3-nitropyridin-2-yl)prolinate: Similar structure but with a fluoro group instead of a chloro group.

    Ethyl 1-(5-bromo-3-nitropyridin-2-yl)prolinate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 1-(5-iodo-3-nitropyridin-2-yl)prolinate: Similar structure but with an iodo group instead of a chloro group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the varying halogen substituents.

Properties

IUPAC Name

ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4/c1-2-20-12(17)9-4-3-5-15(9)11-10(16(18)19)6-8(13)7-14-11/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIBYFLOQWSKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C2=C(C=C(C=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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